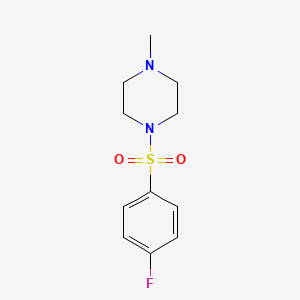

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGBFQDACFDOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354286 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125926-53-6 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine. Based on structural similarities to known centrally active agents, we postulate that this molecule functions as a selective antagonist of the dopamine D4 receptor. This document provides a comprehensive overview of the proposed molecular interactions, the downstream signaling consequences of D4 receptor antagonism, and a rigorous experimental framework for the validation of this hypothesis. Detailed protocols for receptor binding and functional assays are provided, alongside exemplars of expected data. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neuropsychiatric disorders.

Introduction and Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The specific compound, 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine, combines this key moiety with a sulfonyl group and a fluorinated phenyl ring, features known to modulate pharmacokinetic and pharmacodynamic properties. While direct pharmacological data for this exact molecule is not yet publicly available, its structural architecture bears a notable resemblance to compounds with established activity at dopamine receptors.

In particular, the compound shares features with selective dopamine D4 receptor antagonists such as FAUC 213.[1] The D4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic system, prefrontal cortex, and medulla, regions of the brain implicated in cognition, emotion, and reward. Its dysregulation has been linked to several neuropsychiatric conditions, including schizophrenia and ADHD. Selective D4 antagonists have been investigated as potential atypical antipsychotics, with the aim of achieving therapeutic efficacy while avoiding the extrapyramidal side effects associated with D2 receptor blockade.[1]

This guide, therefore, puts forth the scientifically-grounded hypothesis that 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine acts as a dopamine D4 receptor antagonist. We will explore the theoretical underpinnings of this mechanism and outline the necessary experimental steps to rigorously test this proposition.

The Molecular Target: Dopamine D4 Receptor

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D3 subtypes. Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to Gαi/o proteins. This coupling initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Proposed Signaling Pathway of Dopamine D4 Receptor Activation

Caption: Dopamine D4 receptor signaling cascade.

Hypothesized Mechanism of Action

We propose that 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine functions as a competitive antagonist at the dopamine D4 receptor. In this model, the compound would bind to the orthosteric site of the D4 receptor, thereby preventing the binding and subsequent signal transduction of endogenous dopamine. This action would block the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a normalization of cAMP levels in the presence of dopaminergic stimulation.

This antagonistic activity is predicted to be selective for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5) and other CNS receptors, such as serotonergic and adrenergic receptors.[1] Such selectivity would be crucial for achieving a favorable side-effect profile, potentially avoiding the motor side effects associated with D2 antagonism and the cardiovascular effects of adrenergic receptor activity.

Proposed Antagonistic Action of the Compound

Caption: Hypothesized antagonistic action at the D4 receptor.

Experimental Validation Framework

To validate the proposed mechanism of action, a multi-tiered experimental approach is required, progressing from in vitro target engagement to functional cellular assays.

Experimental Workflow Diagram

Caption: Tiered workflow for mechanism of action validation.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine for the human dopamine D4 receptor and to assess its selectivity against other relevant CNS receptors.

Protocol: Radioligand Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of the membrane preparation using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-Spiperone) to each well.

-

Add increasing concentrations of the unlabeled test compound (1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine) or a known D4 antagonist (e.g., L-745,870) as a positive control.

-

Add a fixed amount of the membrane preparation (e.g., 10-20 µg of protein) to each well.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Perform a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome: A low nanomolar Ki value at the D4 receptor would support the hypothesis of high-affinity binding. A selectivity panel would ideally show Ki values at least 100-fold higher for other receptors, indicating D4 selectivity.

Tier 2: In Vitro Functional Assays

Objective: To confirm that the binding of the compound to the D4 receptor translates into functional antagonism.

Protocol: cAMP Accumulation Assay

-

Cell Culture:

-

Use a cell line stably co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of a D4 receptor agonist (e.g., quinpirole) at its EC80 concentration. Include a control group with no agonist stimulation.

-

Incubate for an appropriate time (e.g., 30 minutes) to allow for changes in cAMP levels.

-

Measure the luminescence or fluorescence signal according to the reporter assay manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the control wells (agonist-stimulated, no antagonist).

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 for the functional inhibition.

-

Expected Outcome: The compound should dose-dependently inhibit the agonist-induced decrease in cAMP, demonstrating functional antagonism.

Hypothetical Data Summary

The following table summarizes the anticipated results from the proposed in vitro experiments that would validate the hypothesized mechanism of action.

| Parameter | Target Receptor | Expected Value | Interpretation |

| Binding Affinity (Ki) | Dopamine D4 | 1 - 20 nM | High-affinity binding to the primary target. |

| Dopamine D2 | > 1000 nM | High selectivity over the D2 receptor. | |

| Serotonin 5-HT2A | > 1000 nM | High selectivity over a key off-target receptor. | |

| Functional Activity | Dopamine D4 | IC50: 5 - 50 nM | Potent functional antagonism of D4 signaling. |

| (cAMP Assay) | (No agonist activity) | Confirms antagonist, not partial agonist, behavior. |

Conclusion

The structural characteristics of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine provide a strong rationale for investigating its activity as a selective dopamine D4 receptor antagonist. The proposed mechanism, centered on competitive binding and blockade of Gαi/o signaling, offers a plausible pathway for potential therapeutic effects in CNS disorders. The experimental framework detailed in this guide provides a clear and robust methodology for testing this hypothesis. Successful validation through the outlined binding and functional assays would establish the core mechanism of action and provide the necessary foundation for advancing this compound into further preclinical and clinical development.

References

-

Synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2021. Available at: [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central, 2025. Available at: [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 2022. Available at: [Link]

-

1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. PubChem. Available at: [Link]

-

FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. PubMed, 2005. Available at: [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed, 2016. Available at: [Link]

Sources

A Technical Guide to GF120918 (Elacridar): A Potent Dual Inhibitor of P-glycoprotein and BCRP for Preclinical Research

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the application of GF120918, more commonly known as Elacridar. We will delve into its core mechanism, field-proven protocols, and its strategic use in overcoming challenges in pharmacokinetics and drug resistance.

Section 1: The Challenge: ABC Transporters and Multidrug Resistance

In the landscape of drug development, the family of ATP-binding cassette (ABC) transporters represents a significant hurdle. These membrane-bound proteins function as ATP-dependent efflux pumps, actively extruding a wide variety of compounds from within the cell. Two of the most critical members of this family are:

-

P-glycoprotein (P-gp, MDR1, or ABCB1): A broadly acting transporter known for its role in limiting the oral bioavailability of drugs by pumping them back into the intestinal lumen. It is also a key component of the blood-brain barrier (BBB), where it restricts the entry of xenobiotics into the central nervous system (CNS).[1][2] In oncology, its overexpression in tumor cells is a primary mechanism of multidrug resistance (MDR), rendering cancer cells insensitive to a host of chemotherapeutic agents.[3][4]

-

Breast Cancer Resistance Protein (BCRP or ABCG2): Another crucial efflux transporter with a substrate profile that overlaps with, yet is distinct from, P-gp. BCRP also contributes significantly to MDR and is highly expressed at physiological barriers, including the BBB and the intestine.[1][2]

The combined action of these transporters can severely compromise the efficacy of therapeutic agents by preventing them from reaching their intended site of action at sufficient concentrations.

Section 2: GF120918 (Elacridar): A Third-Generation Solution

Elacridar (GF120918) is a potent, third-generation ABC transporter inhibitor developed to address the limitations of earlier modulators.[3] Discovered by Glaxo, this acridone carboxamide derivative was specifically designed to inhibit mammalian P-gp to overcome the MDR phenotype in cancer.[3] A key advantage of third-generation inhibitors like Elacridar is their high potency and reduced interaction with metabolic enzymes like cytochrome P450s, minimizing unintended drug-drug interactions.[3]

| Property | Details |

| Synonyms | Elacridar, GG918, GW0918 |

| Chemical Name | N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide[2][3] |

| Molecular Formula | C₃₄H₃₃N₃O₅ |

| Molecular Weight | 563.64 g/mol [3] |

| CAS Number | 143664-11-3[5] |

| Solubility | Poor aqueous solubility, lipophilic. Soluble in DMSO.[2][6] |

Section 3: Mechanism of Action

Elacridar functions as a potent, orally active, dual inhibitor of both P-gp and BCRP.[3][5][7] Its mechanism is not based on depleting the cellular ATP required for transport. Instead, it acts as a direct, non-competitive inhibitor.[4] Research indicates that Elacridar competes with substrates for a common binding site, likely located within the transmembrane domains of the transporters.[3] This is evidenced by its ability to inhibit the binding of photoaffinity labels like [3H]azidopine to P-gp.[3][7] By occupying this site, Elacridar effectively locks the transporter in a conformation that is incapable of effluxing co-administered substrate drugs, thereby increasing their intracellular and tissue concentrations.

Section 4: Potency and Specificity

Elacridar demonstrates potent inhibition of both P-gp and BCRP in the sub-micromolar range, making it an effective tool for in vitro and in vivo studies.

| Target | Assay Method | Cell Line | IC₅₀ / EC₅₀ |

| P-gp (ABCB1) | [³H]azidopine labeling | - | 0.16 µM |

| P-gp (ABCB1) | Rhodamine 123 efflux | MDCKII-MDR1 | 0.4 µM |

| P-gp (ABCB1) | [³H]vinblastine transport | Caco-2 | 2.0 µM[5] |

| BCRP (ABCG2) | Mitoxantrone efflux | HEK293 | 0.41 µM[5] |

| BCRP (ABCG2) | Hoechst 33342 staining | MCF7/MX | 0.4 µM[5] |

| BCRP (ABCG2) | Pheophorbide A assay | MDCK | 0.43 µM[5] |

Section 5: Core Applications in Drug Development & Research

The dual inhibitory action of Elacridar makes it a versatile tool for addressing several critical challenges in pharmacology.

Reversing Multidrug Resistance (MDR) in Oncology

The primary application of Elacridar is to reverse P-gp and BCRP-mediated MDR in cancer cells. By blocking the efflux of chemotherapeutic agents, Elacridar can restore cellular sensitivity to drugs like paclitaxel, doxorubicin, and topotecan.[3] In preclinical models of ovarian and non-small cell lung cancer, Elacridar has been shown to re-sensitize resistant cell lines to cytotoxic drugs.[3][4][8] For example, in paclitaxel-resistant ovarian cancer cells, co-treatment with Elacridar at 0.1 µM resulted in a remarkable 162- to 397-fold increase in sensitivity to paclitaxel.[3]

Modulating the Blood-Brain Barrier (BBB)

P-gp and BCRP are highly expressed on the endothelial cells of the BBB, forming a formidable barrier that limits the CNS penetration of many drugs.[1] Elacridar can be co-administered with a therapeutic agent to inhibit these transporters, thereby increasing the drug's concentration in the brain.[1][2] This strategy is particularly relevant for treating brain tumors or other CNS disorders. Studies have shown that Elacridar significantly increases the brain distribution of numerous tyrosine kinase inhibitors (TKIs) and other anticancer agents.[2][9]

Enhancing Oral Bioavailability

Many orally administered drugs are substrates for P-gp and BCRP in the gastrointestinal tract. Efflux by these transporters back into the gut lumen is a major cause of poor and variable oral absorption.[2][6] Elacridar, when co-administered, can inhibit this intestinal efflux, leading to a significant increase in the plasma concentration and overall bioavailability of the substrate drug.[2][10] This has been demonstrated in both preclinical and clinical studies with drugs such as paclitaxel and topotecan.[3]

Section 6: Field-Proven Experimental Protocols

To ensure robust and reproducible results, the following protocols are provided with an emphasis on the scientific rationale behind the experimental design.

In Vitro Assessment of P-gp/BCRP Inhibition: The Calcein-AM Efflux Assay

This is a widely used, fluorescence-based assay to functionally assess P-gp activity.

Causality & Rationale: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester, converting it into the highly fluorescent, membrane-impermeable molecule, calcein. P-gp actively transports the non-fluorescent Calcein-AM out of the cell before it can be cleaved. Therefore, in cells with high P-gp activity, intracellular fluorescence is low. Inhibition of P-gp by Elacridar prevents this efflux, allowing more Calcein-AM to be trapped and converted to fluorescent calcein, resulting in a strong, measurable signal. This provides a direct, functional readout of P-gp inhibition.

Step-by-Step Methodology:

-

Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1) and the corresponding parental wild-type cells into a clear-bottom, black-walled 96-well plate. Culture until a confluent monolayer is formed.

-

Preparation: On the day of the assay, prepare a stock solution of Elacridar in DMSO and create serial dilutions in a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Pre-incubation: Aspirate the culture medium from the wells and wash once with warm HBSS. Add the Elacridar dilutions (and a vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate at 37°C for 30-60 minutes.

-

Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.5-1 µM.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Signal Termination: Aspirate the substrate solution and wash the cell monolayer twice with ice-cold HBSS to stop the reaction and remove extracellular dye.

-

Fluorescence Reading: Add 100 µL of HBSS or a cell lysis buffer to each well and immediately read the plate on a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

-

Data Analysis: A significant increase in fluorescence in the Elacridar-treated P-gp expressing cells compared to the vehicle-treated control indicates potent inhibition.

In Vivo Evaluation of P-gp/BCRP Inhibition at the BBB

This protocol outlines a pharmacokinetic study in rodents to quantify the effect of Elacridar on the brain penetration of a P-gp/BCRP substrate.

Causality & Rationale: This experimental design directly tests the hypothesis that inhibiting P-gp/BCRP at the BBB will increase the brain exposure of a co-administered drug. By comparing the brain-to-plasma concentration ratio (Kp) of a substrate in animals treated with vehicle versus those treated with Elacridar, we can quantify the in vivo functional impact of the inhibitor. A significantly higher Kp value in the Elacridar group provides self-validating evidence of BBB transporter inhibition. Using genetically modified knockout mice (e.g., Mdr1a/b(-/-)Bcrp1(-/-)) as a positive control can further validate the findings, as the Kp in Elacridar-treated wild-type mice should approach that seen in the knockout animals.[1]

Step-by-Step Methodology:

-

Formulation: Due to its poor solubility, Elacridar requires a specific vehicle for in vivo administration. A common formulation for oral gavage (p.o.) is a suspension in 0.5% methylcellulose and 0.1% Tween-80 in water. For intravenous (IV) administration, co-solvents like DMSO, PEG300, and Tween-80 are used.[11] A microemulsion formulation has also been developed to improve bioavailability.[12]

-

Animal Dosing: Use wild-type mice (e.g., FVB strain). Divide animals into at least two groups: Vehicle control and Elacridar-treated.

-

Inhibitor Administration: Administer Elacridar or vehicle via the desired route (e.g., 100 mg/kg p.o.).[2] A pretreatment time of 1-2 hours is typically allowed for the inhibitor to reach effective concentrations at the BBB.

-

Substrate Administration: Administer a known P-gp/BCRP substrate (e.g., paclitaxel, dasatinib, or topotecan) via a route that ensures systemic exposure (typically IV).

-

Sample Collection: At designated time points post-substrate administration (e.g., 0.5, 1, 2, 4 hours), collect terminal blood (via cardiac puncture) and brain samples.

-

Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

-

Bioanalysis: Quantify the concentrations of the substrate drug in plasma and brain homogenates using a validated analytical method, typically LC-MS/MS.

-

Data Analysis: Calculate the brain concentration and plasma concentration for each animal at each time point. Determine the brain-to-plasma concentration ratio (Kp = C_brain / C_plasma). A statistically significant increase in the Kp for the Elacridar-treated group compared to the vehicle group demonstrates inhibition of efflux at the BBB.

Section 7: Summary and Future Perspectives

GF120918 (Elacridar) is a powerful and indispensable research tool for any scientist working in drug discovery and development. Its potent, dual inhibition of P-gp and BCRP allows for the clear investigation of the role these transporters play in a drug candidate's pharmacokinetic profile. Whether the goal is to overcome tumor resistance, enhance CNS penetration, or improve oral bioavailability, Elacridar provides a reliable method to probe these mechanisms in both in vitro and in vivo settings.

While preclinical data are robust, the translation of ABC transporter inhibitors to widespread clinical success has been challenging. Future research will likely focus on optimizing dosing strategies to maximize efficacy while minimizing systemic exposure alterations, and potentially developing tissue-specific inhibitors to further refine therapeutic outcomes.

Section 8: References

-

Kapałczyńska, M., Kolenda, T., Przybyła, W., Zajączkowska, M., Teresiak, A., Filas, V., Ibbs, M., Bliźniak, R., Łuczewski, Ł., & Lamperska, K. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences. [Link]

-

Agarwal, S., Sane, R., & Elmquist, W. F. (2013). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition. [Link]

-

Sane, R., Agarwal, S., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition. [Link]

-

de Vries, N. A., Zhao, J., van Tellingen, O., Beijnen, J. H., & Schinkel, A. H. (2019). P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. Molecular Pharmaceutics. [Link]

-

Tiwari, A. K., Agarwal, S., Sane, R., & Elmquist, W. F. (2013). Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. Journal of Pharmaceutical Sciences. [Link]

-

Sane, R., Agarwal, S., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. ResearchGate. [Link]

-

Kolenda, T., Rys, M., Guglas, K., Teresiak, A., Bliźniak, R., & Lamperska, K. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences. [Link]

-

Lorenc, A., et al. (2020). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. ResearchGate. [Link]

-

Katayama, K., et al. (2016). Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. Oncology Letters. [Link]

Sources

- 1. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Elacridar: A Technical Guide to Overcoming Multidrug Resistance

This guide provides an in-depth technical exploration of elacridar (GF120918), a potent third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Designed for researchers, scientists, and drug development professionals, this document elucidates the core function of elacridar in reversing multidrug resistance (MDR), offers detailed experimental protocols for its characterization, and provides insights into its application in both preclinical and clinical research.

The Challenge of Multidrug Resistance

Multidrug resistance is a significant impediment to the successful treatment of various cancers.[1] This phenomenon arises when cancer cells, upon exposure to a single cytotoxic agent, develop cross-resistance to a broad spectrum of structurally and mechanistically unrelated drugs.[1] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. These transporters actively extrude chemotherapeutic agents from the cancer cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels and rendering the treatment ineffective.[2]

Among the most clinically relevant ABC transporters implicated in MDR are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Their broad substrate specificity encompasses a wide range of commonly used anticancer drugs, including taxanes, anthracyclines, and topoisomerase inhibitors. Consequently, the development of strategies to inhibit these transporters is a critical area of oncology research.

Elacridar: A Dual Inhibitor of P-gp and BCRP

Elacridar is a synthetic acridone carboxamide derivative that has emerged as a powerful tool in the fight against MDR.[3] Originally developed by Glaxo, it is a potent, orally active, and non-competitive inhibitor of both P-gp and BCRP.[4][5][6] Its dual inhibitory activity makes it a particularly valuable agent, as tumors can co-express multiple ABC transporters.

Physicochemical Properties of Elacridar

A comprehensive understanding of elacridar's properties is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₃N₃O₅ | [2] |

| Molecular Weight | 563.64 g/mol | [1] |

| CAS Number | 143664-11-3 | [2] |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL (with warming) | |

| Purity | ≥98% (HPLC) |

Mechanism of Action

Elacridar functions by directly interacting with P-gp and BCRP, thereby inhibiting their efflux activity. It has been shown to compete with substrates like [³H]azidopine for binding to P-gp, suggesting a direct interaction with the transporter, likely within the transmembrane domains.[1][3] By occupying the drug-binding sites, elacridar prevents the binding and subsequent transport of chemotherapeutic agents out of the cell. This leads to an increased intracellular accumulation of the cytotoxic drug, restoring its therapeutic efficacy in resistant cells.

The following diagram illustrates the mechanism of P-gp and BCRP-mediated multidrug resistance and its reversal by elacridar.

Caption: Mechanism of elacridar in reversing multidrug resistance.

Experimental Protocols for Evaluating Elacridar's Function

To rigorously assess the efficacy of elacridar in overcoming MDR, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for characterizing elacridar's activity in cell-based models.

Cell Culture and Development of Resistant Cell Lines

The foundation of any in vitro study on MDR is the use of appropriate cell line models. This typically involves a parental, drug-sensitive cell line and its drug-resistant counterpart, which overexpresses the ABC transporter of interest.

Protocol:

-

Cell Line Selection: Choose a cancer cell line relevant to the research focus (e.g., ovarian cancer cell line W1, non-small cell lung cancer cell lines H1299, HCC4006, HCC827).[5][7]

-

Establishment of Resistant Lines: Generate resistant cell lines by continuous exposure to stepwise increasing concentrations of a specific chemotherapeutic agent (e.g., paclitaxel, doxorubicin).[5]

-

Cell Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics. For resistant cell lines, include a maintenance concentration of the selecting drug to ensure sustained transporter expression.

-

Verification of Transporter Overexpression: Confirm the overexpression of P-gp or BCRP in the resistant cell lines at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[1]

Assessment of Cytotoxicity and Reversal of Resistance (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of elacridar.[1]

Protocol:

-

Cell Seeding: Seed sensitive and resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) alone or in combination with a fixed, non-toxic concentration of elacridar.[1]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for the chemotherapeutic agent in the presence and absence of elacridar. The fold-reversal of resistance can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with elacridar.

P-gp/BCRP Activity Assay (Calcein-AM or Hoechst 33342 Efflux)

This functional assay directly measures the efflux activity of P-gp and BCRP using fluorescent substrates. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein by intracellular esterases. P-gp and BCRP can efflux Calcein-AM, but not calcein. Hoechst 33342 is another fluorescent substrate for these transporters. Inhibition of the transporters by elacridar will result in increased intracellular fluorescence.

Protocol:

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer.

-

Inhibitor Pre-incubation: Pre-incubate the cells with elacridar or a vehicle control for a defined period (e.g., 30 minutes).

-

Substrate Loading: Add the fluorescent substrate (e.g., Calcein-AM or Hoechst 33342) and incubate.

-

Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microscope.[1]

-

Data Interpretation: An increase in fluorescence in the elacridar-treated cells compared to the control indicates inhibition of P-gp/BCRP activity.

The following diagram outlines the experimental workflow for assessing elacridar's ability to reverse MDR.

Caption: Experimental workflow for evaluating elacridar's efficacy.

Preclinical and Clinical Insights

Elacridar has been extensively evaluated in both preclinical and clinical settings. In preclinical models, it has demonstrated the ability to increase the bioavailability and brain penetration of various chemotherapeutic agents, including paclitaxel, docetaxel, and topotecan.[3][8] Studies in animal models have shown that co-administration of elacridar with these drugs can lead to enhanced anti-tumor efficacy.[3][8]

Clinical trials have also explored the potential of elacridar to improve the efficacy of cancer chemotherapy. These studies have shown that elacridar can significantly increase the systemic exposure of orally administered drugs like paclitaxel and topotecan.[1][3][7] While elacridar has shown promise in modulating drug pharmacokinetics, its ability to translate into improved overall survival in cancer patients is still under investigation. One of the challenges has been the complexity of drug resistance in a clinical setting, which often involves multiple mechanisms beyond ABC transporter overexpression.[1]

Conclusion and Future Directions

Elacridar remains a cornerstone research tool for investigating the role of P-gp and BCRP in drug disposition and multidrug resistance. Its potent and dual inhibitory activity provides a reliable method for sensitizing resistant cancer cells to chemotherapy in vitro and for studying the impact of these transporters on drug pharmacokinetics in vivo. While its clinical success as a co-therapeutic has been modest, the insights gained from elacridar studies have been invaluable in understanding the complexities of MDR. Future research may focus on the development of more targeted delivery systems for elacridar to enhance its efficacy at the tumor site while minimizing systemic side effects.

References

-

The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. (2019, July 26). Spandidos Publications. Retrieved January 27, 2026, from [Link]

-

Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor elacridar in nonhuman primates. (2016, May 1). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. (2012, April 1). American Society for Pharmacology and Experimental Therapeutics. Retrieved January 27, 2026, from [Link]

-

Elacridar. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Interactions of the Multidrug Resistance Modulators Tariquidar and Elacridar and their Analogues with P-glycoprotein. (2017, January 1). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine (Elacridar/GF120918) for Cancer Chemosensitization

Introduction: Overcoming the Hurdle of Multidrug Resistance in Oncology

The efficacy of chemotherapy, a cornerstone of modern cancer treatment, is frequently undermined by the development of multidrug resistance (MDR). This phenomenon, characterized by the simultaneous insensitivity of cancer cells to a broad spectrum of structurally and functionally diverse cytotoxic agents, remains a significant clinical challenge. At the heart of MDR lies the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.

This technical guide provides a comprehensive overview of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine, more commonly known as Elacridar (formerly GF120918), a potent, third-generation, dual inhibitor of two of the most clinically relevant ABC transporters: P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). We will delve into its mechanism of action, provide detailed protocols for its evaluation, and discuss its preclinical and clinical significance as a chemosensitizing agent. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.

Elacridar: A Profile of a Potent Chemosensitizer

Elacridar is a synthetic acridone carboxamide derivative developed by Glaxo (France) with the chemical name N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide[1][2]. Its molecular weight is 563.64 g/mol [1][2].

Chemical Structure:

Note: Due to the complexity of the chemical structure, a visual representation is more informative and will be provided conceptually through its chemical name and classification as an acridone carboxamide derivative.

Elacridar is characterized by its poor aqueous solubility and high lipophilicity, which present formulation challenges but also inform its pharmacokinetic profile[3].

Core Mechanism of Action: Reversing Efflux Pump-Mediated Resistance

The primary mechanism by which Elacridar exerts its chemosensitizing effect is through the competitive inhibition of P-gp and BCRP[1][2][3]. These transporters, often overexpressed on the surface of cancer cells, utilize the energy from ATP hydrolysis to expel a wide range of chemotherapeutic agents, including taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and topoisomerase inhibitors (e.g., topotecan)[1][4].

By binding to these transporters, Elacridar effectively blocks their efflux function. This leads to a significant increase in the intracellular accumulation and retention of the co-administered cytotoxic drug, thereby restoring its ability to reach its therapeutic target and induce cancer cell death.

In Vivo Validation of Chemosensitization

Animal models are indispensable for evaluating the therapeutic potential of Elacridar in a physiological context.

1. Animal Model Selection

Immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of human MDR cancer cells are the most commonly used models. These models allow for the assessment of therapeutic efficacy against human tumors.

2. Pharmacokinetic Studies

Pharmacokinetic studies are crucial to determine the bioavailability, distribution, and half-life of Elacridar when administered via different routes (e.g., oral, intravenous, intraperitoneal).[3] These studies inform the optimal dosing regimen for efficacy studies. Preclinical studies in mice have shown that oral co-administration of Elacridar can significantly increase the plasma concentrations of orally administered paclitaxel.[1][5]

Table 3: Pharmacokinetic Parameters of Elacridar in Mice

| Route of Administration | Dose (mg/kg) | Bioavailability | Terminal Half-life (plasma) | Reference |

| Oral | 100 | 22% | ~20 hours | [3] |

| Intravenous | 2.5 | 100% | ~4 hours | [3] |

| Intraperitoneal | 100 | 1% | ~4 hours | [3] |

3. Efficacy Studies in Xenograft Models

In these studies, tumor-bearing mice are treated with the chemotherapeutic agent alone, Elacridar alone, or a combination of both.

Step-by-Step Protocol for an In Vivo Efficacy Study:

-

Tumor Implantation: Subcutaneously implant MDR cancer cells into the flanks of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Elacridar alone, chemotherapeutic alone, combination therapy).

-

Treatment Administration: Administer the treatments according to a predetermined schedule and route. For example, oral gavage of Elacridar followed by oral or intravenous administration of the chemotherapeutic agent.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Data Analysis: Compare the tumor growth inhibition between the different treatment groups. A significantly greater tumor growth inhibition in the combination group compared to the single-agent groups indicates in vivo chemosensitization.

Clinical Perspective and Future Directions

The preclinical success of Elacridar has led to its evaluation in clinical trials. Phase I studies have demonstrated that co-administration of Elacridar can significantly increase the systemic exposure to orally administered paclitaxel and topotecan in cancer patients.[1][2] The most commonly reported dose-limiting toxicity has been neutropenia, which is an expected consequence of increased systemic exposure to the chemotherapeutic agent.[1]

The future of Elacridar and other chemosensitizers lies in a personalized medicine approach. The identification of patients whose tumors overexpress P-gp or BCRP through molecular diagnostics will be key to selecting those most likely to benefit from this combination therapy. Furthermore, the development of novel formulations to improve the bioavailability of Elacridar and co-formulations with chemotherapeutic agents could enhance its clinical utility.

While the primary mechanism of Elacridar is well-established as the inhibition of ABC transporters, further research could explore potential downstream effects on cellular signaling pathways that are modulated by the increased intracellular concentration of cytotoxic drugs.

Conclusion

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine (Elacridar/GF120918) represents a significant advancement in the strategy to overcome multidrug resistance in cancer. Its potent and specific inhibition of P-gp and BCRP provides a clear mechanism for restoring the efficacy of a wide range of chemotherapeutic agents. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for the continued investigation and development of Elacridar and other next-generation chemosensitizers. As our understanding of the molecular drivers of drug resistance deepens, targeted agents like Elacridar will undoubtedly play an increasingly important role in the future of oncology.

References

-

Kapałczyńska, M., Kolenda, T., Przybyła, W., Zajączkowska, M., Teresiak, A., Filas, V., Ibbs, M., Bliźniak, R., Łuczewski, Ł., & Lamperska, K. (2024). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 25(3), 1124. [Link]

-

Agarwal, S., Sane, R., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(8), 1545–1551. [Link]

-

Kapałczyńska, M., Kolenda, T., Przybyła, W., Zajączkowska, M., Teresiak, A., Filas, V., Ibbs, M., Bliźniak, R., Łuczewski, Ł., & Lamperska, K. (2025). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 26(12), 6789. [Link]

-

Kapałczyńska, M., Kolenda, T., Przybyła, W., Zajączkowska, M., Teresiak, A., Filas, V., Ibbs, M., Bliźniak, R., Łuczewski, Ł., & Lamperska, K. (2025). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. PubMed Central. [Link]

-

de Vries, N. A., Zhao, J., van Tellingen, O., & Beijnen, J. H. (2014). Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation. Investigational New Drugs, 32(5), 845–851. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs [mdpi.com]

- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Investigating 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine in the Context of Epilepsy Drug Resistance

A Senior Application Scientist's Perspective on a Novel Chemical Entity

Disclaimer: As of the latest literature review, 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is a novel chemical entity with no published research linking it to epilepsy or drug resistance. This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for its investigation. It is intended for drug development professionals and researchers as a roadmap for evaluating its potential as a therapeutic agent for drug-resistant epilepsy (DRE).

Part 1: The Challenge of Drug-Resistant Epilepsy and the Rationale for Investigating Novel Chemical Entities

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1][2] Despite the availability of over 20 anti-seizure medications (ASMs), approximately one-third of patients continue to experience seizures, a condition known as drug-resistant epilepsy (DRE).[2][3][4] This therapeutic gap underscores the urgent need for novel therapeutic strategies and compounds that can overcome the mechanisms underlying drug resistance.

One of the key mechanisms contributing to DRE is the overexpression of multidrug transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp).[5][6][7] These transporters actively efflux ASMs from the brain, reducing their concentration at the target sites and thereby diminishing their therapeutic effect.[6][7][8] Therefore, compounds that can either bypass or inhibit these efflux pumps are of significant interest in DRE research.

The molecular structure of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine, containing a sulfonylpiperazine moiety, presents an intriguing starting point for investigation. This structural class is found in various centrally active compounds, and its physicochemical properties could influence its interaction with efflux transporters and its ability to penetrate the BBB. This guide outlines a comprehensive, multi-stage research program to systematically evaluate the potential of this novel compound.

Part 2: Preclinical Evaluation Strategy: A Phased Approach

A logical and phased approach is critical to efficiently evaluate a novel compound. The following sections detail the proposed experimental workflow, from initial characterization to advanced in vivo models of DRE.

Phase 1: Foundational Characterization and In Vitro Screening

The initial phase focuses on the synthesis, purification, and preliminary in vitro assessment of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine.

2.1. Synthesis and Physicochemical Characterization

Proposed Synthesis Workflow:

Caption: Proposed synthesis and purification workflow for 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, add 4-fluorobenzenesulfonyl chloride (1.0 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

2.2. In Vitro Seizure Models

The initial assessment of anti-seizure activity can be performed using established in vitro models. These models offer a higher throughput and allow for the preliminary evaluation of a compound's efficacy and potential mechanism of action.

Experimental Protocol: Hippocampal Slice Electrophysiology

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.

-

Induction of Seizure-like Activity: Induce epileptiform activity by perfusing the slices with artificial cerebrospinal fluid (aCSF) containing a pro-convulsant agent (e.g., 4-aminopyridine (4-AP) or bicuculline) or with magnesium-free aCSF.[12]

-

Compound Application: After establishing a stable baseline of epileptiform activity, perfuse the slices with varying concentrations of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine.

-

Data Acquisition and Analysis: Record local field potentials to measure the frequency, duration, and amplitude of the epileptiform discharges. A significant reduction in these parameters indicates potential anti-seizure activity.

| Parameter | Control (Pro-convulsant only) | Test Compound (Low Dose) | Test Compound (High Dose) |

| Discharge Frequency (Hz) | Baseline | % Reduction | % Reduction |

| Discharge Duration (s) | Baseline | % Reduction | % Reduction |

| Discharge Amplitude (mV) | Baseline | % Reduction | % Reduction |

| Caption: Table for summarizing data from in vitro hippocampal slice experiments. |

Phase 2: Investigating the Role in Drug Resistance

If the compound demonstrates anti-seizure activity in Phase 1, the next crucial step is to investigate its potential to overcome drug resistance.

2.3. P-glycoprotein (P-gp) Interaction Assays

The primary hypothesis for a novel DRE compound is its ability to evade or inhibit P-gp.

Experimental Protocol: In Vitro P-gp ATPase Assay

-

Assay Principle: This assay measures the ATP hydrolysis that occurs when a substrate binds to and is transported by P-gp.

-

Procedure: Incubate purified P-gp membranes with ATP and varying concentrations of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine.

-

Data Analysis: Measure the amount of inorganic phosphate released. A concentration-dependent increase in ATPase activity suggests the compound is a P-gp substrate. Conversely, if the compound inhibits the ATPase activity stimulated by a known P-gp substrate (e.g., verapamil), it indicates a P-gp inhibitory effect.

Experimental Protocol: Cellular P-gp Efflux Assay

-

Cell Line: Use a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells.

-

Procedure: Load the cells with a fluorescent P-gp substrate (e.g., Rhodamine 123).

-

Measurement: Measure the intracellular accumulation of the fluorescent substrate in the presence and absence of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine using flow cytometry or fluorescence microscopy. An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp efflux.

Caption: Hypothesized mechanism of overcoming P-gp mediated drug resistance.

Phase 3: In Vivo Efficacy and Pharmacokinetic Studies

Promising in vitro results must be validated in vivo. This phase assesses the compound's efficacy in animal models of seizures and DRE, as well as its pharmacokinetic profile.

2.4. Acute Seizure Models

Standard acute seizure models are used to confirm the anti-seizure activity observed in vitro.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models

-

Animal Models: Use mice or rats.[13]

-

MES Model: Induce tonic-clonic seizures via corneal or ear-clip electrical stimulation. Administer the test compound at various doses prior to the stimulation. The ability to prevent the tonic hindlimb extension is the endpoint.[14]

-

PTZ Model: Induce clonic seizures by administering a subcutaneous injection of pentylenetetrazol. The ability of the test compound to prevent or delay the onset of seizures is measured.[13]

-

Data Analysis: Determine the median effective dose (ED50) for each model.

2.5. Chronic Drug-Resistant Epilepsy Models

These more complex models are essential for evaluating the compound's efficacy in a DRE context.[4][15][16]

Experimental Protocol: Kindling Model of Pharmacoresistance

-

Kindling Procedure: Repeatedly administer a sub-convulsive electrical stimulus to a limbic structure (e.g., the amygdala) in rats until generalized seizures are consistently elicited.[15][16]

-

Induction of Pharmacoresistance: A subset of kindled animals will be resistant to standard ASMs like phenytoin or lamotrigine.[16][17]

-

Compound Testing: Administer 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine to these drug-resistant animals and monitor for a reduction in seizure severity and duration.

-

EEG Monitoring: Use continuous video-EEG monitoring to quantify seizure frequency and electrographic changes.

| Animal Group | Seizure Severity (Racine Scale) | Seizure Duration (s) | Interictal Spike Frequency (Hz) |

| Vehicle Control | |||

| Standard ASM (e.g., Phenytoin) | |||

| Test Compound (Low Dose) | |||

| Test Compound (High Dose) | |||

| Caption: Table for summarizing data from the kindling model of DRE. |

2.6. Pharmacokinetic (PK) and Brain Penetration Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical.

Experimental Protocol: PK and Brain-to-Plasma Ratio

-

Dosing: Administer a single dose of the compound to rodents via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood and brain tissue samples at multiple time points.

-

Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

-

Parameter Calculation: Calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). Determine the brain-to-plasma concentration ratio (Kp) to assess BBB penetration. A high Kp value is desirable.

Part 3: Mechanistic Deep Dive and Future Directions

Assuming the compound shows efficacy in DRE models, further studies are warranted to elucidate its precise mechanism of action.

3.1. Target Identification

The initial hypothesis is P-gp inhibition. However, the compound may have other relevant targets.

-

Ion Channel Modulation: Use patch-clamp electrophysiology to investigate effects on voltage-gated sodium, potassium, and calcium channels, which are common targets for ASMs.[18][19][20]

-

GABAergic and Glutamatergic Systems: Evaluate interactions with GABA-A receptors and glutamate receptors (AMPA, NMDA, kainate) using radioligand binding assays and electrophysiology.[18][21]

3.2. Combination Therapy Studies

Investigate whether 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine can potentiate the effects of existing ASMs in drug-resistant models. A synergistic effect would be a strong indicator of its potential as an adjunctive therapy.

3.3. Safety and Toxicology

A preliminary assessment of the compound's safety profile is essential. This includes in vitro cytotoxicity assays and in vivo studies to assess for any acute toxicity or adverse behavioral effects.

Conclusion

The investigation of novel chemical entities like 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is a high-risk, high-reward endeavor in the quest for new treatments for drug-resistant epilepsy. The structured, multi-phased approach outlined in this guide provides a scientifically sound and efficient pathway for its evaluation. By systematically progressing from in vitro characterization and screening to advanced in vivo models of DRE, researchers can rigorously assess its therapeutic potential and elucidate its mechanism of action. Should this compound demonstrate efficacy in overcoming pharmacoresistance, it could represent a significant advancement in the management of this challenging condition.

References

- Kwan, P. (2024). Advances in Stem Cell Research for Drug-Resistant Epilepsy. YouTube.

- Löscher, W., & Schmidt, D. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments.

- Löscher, W. (2009). Animal models of drug-resistant epilepsy. PubMed.

- White, H. S. (2017). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic.

- UCB S.A. (1998). Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.

- Stafstrom, C. E. (n.d.).

- Wilcox, K. S., et al. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. PMC.

- Sisodiya, S. M., et al. (2007). P-glycoprotein Expression and Pharmacoresistant Epilepsy: Cause or Consequence?

- Löscher, W., et al. (2020).

- Roseti, C., et al. (2023).

- Al-Hasani, H., et al. (2024).

- van Vliet, E. A., et al. (2006).

- Brodie, M. J. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society.

- Löscher, W. (2023).

- Sirven, J. I. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.

- Löscher, W., Reissmüller, E., & Ebert, U. (2000). Anticonvulsant efficacy of gabapentin and levetiracetam in phenytoin-resistant kindled rats.

- Chen, Z., et al. (2022).

- Löscher, W., et al. (2005). Multidrug resistance in epilepsy: rats with drug-resistant seizures exhibit enhanced brain expression of P-glycoprotein compared with rats with drug-responsive seizures. Brain | Oxford Academic.

- Gupta, Y. K., & Gupta, M. (1999).

- Buchwald, S. L., & Kelly, C. G. (2018). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- Zhang, G., et al. (2012). P-glycoprotein alters blood–brain barrier penetration of antiepileptic drugs in rats with medically intractable epilepsy. PubMed Central.

- Kelly, C. G., & Buchwald, S. L. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.

- Epilepsy Foundation. (n.d.).

Sources

- 1. Overview of Drugs Used For Epilepsy and Seizures: Etiology, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current trends and hotspots in drug-resistant epilepsy research: Insights from a bibliometric analysis [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-glycoprotein Expression and Pharmacoresistant Epilepsy: Cause or Consequence? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the multidrug transporter P-glycoprotein improves seizure control in phenytoin-treated chronic epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. P-glycoprotein alters blood–brain barrier penetration of antiepileptic drugs in rats with medically intractable epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine - Google Patents [patents.google.com]

- 10. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies [mdpi.com]

- 14. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal models of drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. epilepsy.com [epilepsy.com]

- 21. mdpi.com [mdpi.com]

Unlocking Antiretroviral Efficacy: A Technical Guide to GF120918 in HIV Treatment Research

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant HIV strains presents a formidable challenge to effective long-term viral suppression. A key contributor to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively efflux antiretroviral drugs from target cells and limit their penetration into viral sanctuary sites. This guide provides a comprehensive technical overview of GF120918 (also known as Elacridar), a potent, third-generation, dual P-gp and BCRP inhibitor, and its potential applications in overcoming these hurdles in HIV treatment research. We will delve into the mechanistic underpinnings of efflux pump-mediated drug resistance in HIV, the pharmacological profile of GF120918, and detailed experimental protocols to investigate its utility in enhancing the efficacy of current and novel antiretroviral therapies.

The Challenge of Multidrug Resistance and Viral Sanctuaries in HIV

Despite the success of combined antiretroviral therapy (cART), the development of resistance to multiple drug classes is a significant cause of treatment failure.[1] One of the cellular mechanisms contributing to this is the active removal of therapeutic agents by efflux pumps.[2][3] P-glycoprotein (P-gp), encoded by the MDR1 gene, and BCRP are highly expressed in various tissues, including CD4+ T-cells, macrophages, and the blood-brain barrier.[4][5] This expression can lead to:

-

Reduced Intracellular Drug Concentrations: By actively pumping out antiretroviral drugs, these transporters can lower intracellular drug levels below the threshold required for effective viral inhibition.[4] This is particularly relevant for HIV protease inhibitors and some nucleoside reverse transcriptase inhibitors.[4][5]

-

Limited Penetration into Viral Sanctuaries: The central nervous system (CNS) and other anatomical sites can act as viral reservoirs where HIV can replicate even when suppressed in the peripheral blood.[4] P-gp and BCRP at the blood-brain barrier significantly restrict the entry of many antiretroviral drugs into the CNS.[4][6]

The ability to inhibit these efflux pumps holds the promise of re-sensitizing resistant viral strains to existing drugs and enhancing their concentrations in difficult-to-reach viral sanctuaries.

GF120918 (Elacridar): A Potent Dual Inhibitor of P-gp and BCRP

GF120918, also known as Elacridar, is an orally active and potent inhibitor of both P-gp and BCRP.[7][8][9] Its mechanism of action involves non-competitive inhibition of these transporters, thereby blocking the efflux of their substrates.[2][10]

Key Pharmacological Properties of GF120918:

| Property | Description | Source |

| Target(s) | P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) | [7][9] |

| Mechanism | Potent, non-competitive inhibitor of drug efflux | [2][10] |

| Administration | Orally active | [7][8] |

| Preclinical Evidence | Increases intracellular accumulation and brain penetration of co-administered substrate drugs. | [4][6][11] |

The dual inhibitory action of GF120918 is particularly advantageous as many antiretroviral drugs are substrates for both P-gp and BCRP.[12]

Potential Applications of GF120918 in HIV Treatment Research

The primary application of GF120918 in the context of HIV research is as a pharmacological tool to investigate and potentially overcome efflux pump-mediated drug resistance.

Key Research Areas:

-

Reversal of Antiretroviral Resistance: Investigating the ability of GF120918 to restore the activity of antiretroviral drugs against resistant cell lines and clinical isolates.

-

Enhancing Drug Penetration into Viral Sanctuaries: Utilizing GF120918 in preclinical models to increase the concentration of antiretrovirals in the central nervous system and other tissues.[4][11]

-

Improving Oral Bioavailability: For antiretroviral drugs that are P-gp substrates in the gastrointestinal tract, co-administration with GF120918 could potentially increase their absorption and bioavailability.[4]

Signaling Pathway of P-gp/BCRP Mediated Efflux and Inhibition by GF120918

Caption: Mechanism of P-gp/BCRP drug efflux and its inhibition by GF120918.

Experimental Protocols for Investigating GF120918 in HIV Research

The following protocols provide a framework for researchers to assess the potential of GF120918 in their specific experimental systems.

In Vitro Drug Accumulation Assay

This assay determines the ability of GF120918 to increase the intracellular concentration of an antiretroviral drug in cells expressing P-gp and/or BCRP.

Methodology:

-

Cell Culture: Culture CD4+ T-cell lines (e.g., CEM, H9) or peripheral blood mononuclear cells (PBMCs) under standard conditions.

-

Pre-incubation with GF120918: Incubate the cells with varying concentrations of GF120918 (e.g., 0.1, 1, 10 µM) or a vehicle control for 1-2 hours.

-

Antiretroviral Drug Addition: Add the antiretroviral drug of interest (e.g., a protease inhibitor or NRTI known to be a P-gp/BCRP substrate) at a fixed concentration and incubate for a defined period (e.g., 1-4 hours).

-

Cell Lysis and Drug Quantification: Wash the cells to remove extracellular drug, lyse the cells, and quantify the intracellular drug concentration using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Compare the intracellular drug concentrations in the presence and absence of GF120918 to determine the fold-increase in accumulation.

In Vitro Anti-HIV Efficacy Assay in the Presence of GF120918

This assay evaluates whether GF120918 can enhance the antiviral activity of an antiretroviral drug.

Methodology:

-

Cell Infection: Infect CD4+ T-cells or PBMCs with a laboratory-adapted or clinical isolate of HIV-1.

-

Drug Treatment: Treat the infected cells with a range of concentrations of the antiretroviral drug, both in the presence and absence of a fixed, non-toxic concentration of GF120918.

-

Viral Replication Measurement: After a suitable incubation period (e.g., 3-7 days), measure the extent of viral replication in the culture supernatants using a p24 ELISA or a reverse transcriptase activity assay.

-

Data Analysis: Calculate the IC50 (50% inhibitory concentration) of the antiretroviral drug in the presence and absence of GF120918. A decrease in the IC50 in the presence of GF120918 indicates enhanced antiviral efficacy.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of GF120918 in HIV research.

Concluding Remarks and Future Directions

GF120918 presents a valuable research tool for elucidating the role of efflux pumps in HIV drug resistance and for exploring novel therapeutic strategies. While clinical applications of GF120918 in HIV therapy are yet to be established, its utility in preclinical research is undeniable. Future studies should focus on:

-

Systematic Screening: Evaluating the interaction of a broader range of antiretroviral drugs with P-gp and BCRP and their reversal by GF120918.

-

In Vivo Studies: Conducting animal model studies to assess the impact of GF120918 on the pharmacokinetics and efficacy of antiretroviral drugs in relevant tissues, particularly the CNS.

-

Safety and Toxicity: Characterizing the long-term safety profile of GF120918 in combination with antiretroviral regimens.

By providing a deeper understanding of the mechanisms of drug transport and resistance, research incorporating GF120918 will be instrumental in the development of more robust and effective treatment strategies for HIV-infected individuals.

References

-

Kapałczyńska, M., Kolenda, T., Przybyła, W., Zajączkowska, M., Teresiak, A., Filas, V., Ibbs, M., Bliźniak, R., Łuczewski, Ł., & Lamperska, K. (2018). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 19(8), 2442. [Link]

-

Lee, C. G., & Gottesman, M. M. (2002). P Glycoprotein in Human Immunodeficiency Virus Type 1 Infection and Therapy. Clinical Microbiology Reviews, 15(1), 58–66. [Link]

-

Flynn, J. N., Belshe, R. B., Graham, B. S., Mestecky, J., Tomaras, G. D., & Haynes, B. F. (2005). Placebo-controlled phase 3 trial of a recombinant glycoprotein 120 vaccine to prevent HIV-1 infection. The Journal of Infectious Diseases, 191(5), 654–665. [Link]

-

Collins, S., & Palmer, S. (2025, July 30). Novel Peptides Expressed in HIV Could Drive Treatment. Medscape. [Link]

-

A Study on Amprenavir in Combination With Other Anti-HIV Drugs in HIV-Positive Patients. (2000). ClinicalTrials.gov. Retrieved January 27, 2026, from [Link]

-

Choo, E. F., Anderson, B. D., & Audus, K. L. (2004). P-glycoprotein-mediated active efflux of the anti-HIV1 nucleoside abacavir limits cellular accumulation and brain distribution. Journal of Pharmacology and Experimental Therapeutics, 309(1), 135–142. [Link]

-

Ruggiero, A., & Clotet, B. (2023). Strategies to overcome HIV drug resistance-current and future perspectives. Frontiers in Immunology, 14, 1113522. [Link]

-

Pitisuttithum, P., Rerks-Ngarm, S., Chiu, J., & Kim, J. H. (2013). Generation and characterization of a bivalent protein boost for future clinical trials: HIV-1 subtypes CR01_AE and B gp120 antigens with a potent adjuvant. PLoS ONE, 8(12), e82434. [Link]

-

Wang, X., Furukawa, T., & Haraguchi, K. (2005). The role of breast cancer resistance protein (BCRP/ABCG2) in cellular resistance to HIV-1 nucleoside reverse transcriptase inhibitors. Antiviral Chemistry & Chemotherapy, 16(4), 229–236. [Link]

-

Efflux inhibitors: A strategy to tackle multidrug resistance. (2025, September 19). GARDP Revive. Retrieved January 27, 2026, from [Link]

-

IAVI and Scripps Research. (2021, February 3). HIV vaccine approach succeeds in first clinical trial [Video]. YouTube. [Link]

-

Gilead Sciences. (2025, March 12). Gilead Presents New HIV Treatment and Cure Research Data at CROI 2025, Including an Investigational Long Acting, Twice Yearly Therapy Option. Business Wire. [Link]

-

Sane, R., & Elmquist, W. F. (2008). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 36(7), 1374–1379. [Link]

-

GARDP. (2024, April 26). Efflux inhibitors: A strategy to tackle multidrug resistance [Video]. YouTube. [Link]

-

Dantzig, A. H., Law, K. L., Cao, J., & Starling, J. J. (1999). The acridonecarboxamide GF120918 potently reverses P-glycoprotein-mediated resistance in human sarcoma MES-Dx5 cells. Cancer Chemotherapy and Pharmacology, 43(4), 349–356. [Link]

-

Zhang, S., Wang, X., & Sagawa, K. (2004). HIV protease inhibitors are inhibitors but not substrates of the human breast cancer resistance protein (BCRP/ABCG2). Journal of Pharmacology and Experimental Therapeutics, 310(1), 24–31. [Link]

-

Padi, S. S. R., & Goforth, J. (2021). Suppression of HIV-1 Viral Replication by Inhibiting Drug Efflux Transporters in Activated Macrophages. Journal of Neuroimmune Pharmacology, 16(3), 606–617. [Link]

-